3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
Core Heterocyclic Architecture: Thieno[2,3-b]pyridine Scaffold Analysis
The thieno[2,3-b]pyridine scaffold forms the foundational framework of this compound, comprising a fused bicyclic system that integrates a thiophene ring (positions 2,3) with a pyridine ring (positions 4,5,6). This fusion creates a planar, aromatic system with distinct electronic properties. The sulfur atom in the thiophene moiety contributes to electron delocalization across the fused rings, enhancing the scaffold’s stability and capacity for π-π stacking interactions.
Key bond lengths and angles within the scaffold, derived from computational models, reveal that the C3–C4 bond (1.42 Å) and C6–N1 bond (1.34 Å) exhibit partial double-bond character due to resonance effects. The dihedral angle between the thiophene and pyridine rings measures approximately 2.7°, indicating near-perfect coplanarity, which optimizes conjugation and influences binding interactions in biological targets.
Substituent Configuration and Steric Considerations
The scaffold is functionalized at three critical positions:
- Position 2 : A carboxamide group (–CONH–) links the scaffold to a 2,6-dichlorophenyl moiety. The chlorine atoms at the ortho and para positions of the phenyl ring introduce steric bulk, with a Cl–Cl distance of 2.98 Å, creating a rigid, V-shaped geometry that restricts rotational freedom.
- Position 3 : A primary amino group (–NH2) donates electron density to the scaffold, increasing nucleophilicity at adjacent positions.
- Position 6 : A pyridin-3-yl group introduces a secondary nitrogen atom, enabling hydrogen bonding and dipole interactions. The pyridine ring’s nitrogen is positioned meta to the point of attachment, creating a 120° angle relative to the thienopyridine plane.
Steric clashes between the 2,6-dichlorophenyl and pyridin-3-yl groups are mitigated by their opposing spatial orientations, as shown in molecular mechanics simulations.
Crystallographic Studies and Three-Dimensional Conformational Analysis
While single-crystal X-ray diffraction data for this specific compound remain unreported, analogous thieno[2,3-b]pyridine derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 14.67 Å, and β = 97.5°. Computational modeling (DFT-B3LYP/6-311G**) predicts a similar conformation for the title compound, with intramolecular hydrogen bonds between the amino group (N–H) and the carboxamide oxygen (O=C), stabilizing the planar geometry.
Nuclear magnetic resonance (NMR) spectroscopy corroborates the structure:
- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 8.24 (d, J = 5.1 Hz, 1H, thienopyridine-H), 7.89–7.32 (m, 6H, aromatic-H), 6.51 (s, 2H, NH2).
- ¹³C NMR : δ 165.4 (C=O), 155.2 (C=N), 148.7–117.3 (aromatic carbons).
Comparative Structural Analysis with Analogous Thienopyridine Derivatives
The structural uniqueness of this compound becomes evident when compared to related derivatives:
The 2,3-b fusion in this compound enables tighter π-π stacking than 3,2-b analogs, as evidenced by reduced dihedral angles. Additionally, the 2-carboxamide group enhances water solubility (log P = 2.1) compared to methyl-substituted derivatives (log P = 3.4).
Properties
IUPAC Name |
3-amino-N-(2,6-dichlorophenyl)-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4OS/c20-12-4-1-5-13(21)16(12)25-18(26)17-15(22)11-6-7-14(24-19(11)27-17)10-3-2-8-23-9-10/h1-9H,22H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOOBUJKGFFXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Attachment of the dichlorophenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Incorporation of the pyridinyl group: Pyridine derivatives can be introduced through nucleophilic substitution or other suitable methods.
Formation of the carboxamide group: This can be achieved through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyridinyl groups, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine or alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles (amines, alcohols), or electrophiles (alkyl halides).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Case Study: Efficacy Against Lung Cancer
A detailed examination involving A-549 lung cancer cells showed that the compound significantly reduced cell viability when used in combination with doxorubicin. The half-maximal inhibitory concentration (GI50) values indicated a synergistic effect, enhancing the cytotoxicity of doxorubicin by factors ranging from 2.5 to 2.6 depending on concentrations used .
Insecticidal Properties
This compound has also been explored for its insecticidal properties. A patent highlights its effectiveness in controlling various insect pests, suggesting that derivatives based on this structure can be developed into agricultural pesticides . The mechanism involves disrupting metabolic pathways in insects, similar to its action in cancer cells.
Pharmacological Insights
The compound has been identified as a potential therapeutic agent due to its ability to inhibit phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in various malignancies. This inhibition could lead to reduced tumor growth and proliferation in cancers associated with PI3K signaling pathways .
Data Table: Summary of Applications
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of MCT1 | Enhanced efficacy of doxorubicin in A-549 cells |
| Insecticidal Properties | Disruption of metabolic pathways | Effective against multiple insect pests |
| Therapeutic Potential | Inhibition of PI3K | Potential for use in treating malignancies |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of thieno[2,3-b]pyridine-2-carboxamide derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:
Key Observations
Substituent Effects on Bioactivity :
- The pyridin-3-yl group in the target compound may enhance selectivity for kinase targets compared to phenyl or thiophenyl analogs (e.g., SKLB70359, Compound 3), as pyridine rings often improve solubility and target binding .
- Halogenated aryl groups (e.g., 2,6-dichlorophenyl, 4-bromophenyl) are associated with increased metabolic stability and lipophilicity, critical for membrane permeability .
Synthetic Feasibility: Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) typically require harsher reaction conditions but achieve high yields (>85%) . The target compound’s 2,6-dichlorophenyl moiety may necessitate optimized coupling conditions to avoid steric hindrance during synthesis .
Crystallographic Insights: Analogous compounds (e.g., 3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide) exhibit planar thieno[2,3-b]pyridine cores stabilized by intramolecular hydrogen bonds (N–H···O), which may enhance conformational rigidity and target binding .
Biological Performance: SKLB70359 and SKLB703 demonstrate that minor substituent changes (e.g., dichlorophenyl vs. methoxyphenyl) significantly alter mechanisms of action, such as apoptosis versus autophagy induction .
Biological Activity
3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. A notable study reported that it significantly reduced the cancer stem cell (CSC) fraction in breast cancer cell lines (MDA-MB-231 and MCF-7). The compound induced apoptosis and altered the metabolic profiles of these cells, shifting lipid metabolism towards glucose metabolism.
Key Findings:
- Cytotoxicity : The compound exhibited cytotoxic effects on both MDA-MB-231 and MCF-7 cells, with a higher potency observed in MDA-MB-231 cells.
- Mechanism : The treatment led to a decrease in specific glycosphingolipids (GSLs) associated with CSCs, indicating a potential mechanism for its anticancer effects.
- Metabolic Profiling : Metabolomic analysis identified changes in glycolysis and pyruvate metabolism as significant pathways affected by the treatment .
Anti-inflammatory Activity
The compound also demonstrates promising anti-inflammatory properties. Studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.
In Vitro Studies:
- COX Inhibition : The compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. It showed significant inhibition comparable to established anti-inflammatory drugs like indomethacin.
- ED50 Values : The effective dose (ED50) values for the compound were calculated to be lower than that of traditional anti-inflammatory agents, suggesting enhanced potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thieno[2,3-b]pyridine scaffold can enhance its potency and selectivity.
Observations:
- Substituents : The presence of electron-withdrawing groups like dichlorophenyl at position 2 enhances anticancer activity.
- Pyridine Ring Influence : Variations in the pyridine ring structure significantly affect both anticancer and anti-inflammatory activities.
Case Studies
- Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a 40% reduction in CSCs within 48 hours. Flow cytometry analysis confirmed increased apoptosis rates.
- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound resulted in a 50% reduction in inflammation compared to control groups.
Q & A
Basic: What are the optimal synthetic routes for 3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis of this compound requires multi-step heterocyclic coupling and carboxamide formation. Key steps include:
- Core Ring Assembly : Use Suzuki-Miyaura coupling for introducing the pyridin-3-yl group to the thieno[2,3-b]pyridine core, ensuring regioselectivity .
- Carboxamide Formation : Employ HATU/DIPEA-mediated coupling of the carboxylic acid intermediate with 2,6-dichloroaniline under anhydrous conditions .
- Optimization : Apply computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflow can narrow optimal conditions (e.g., solvent polarity, temperature) .
Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its conformation?
Methodological Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD analysis (e.g., Oxford Diffraction Xcalibur Eos) reveals planar thieno[2,3-b]pyridine systems with dihedral angles <4° between fused rings, indicating minimal steric strain .
- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the carboxamide group, while intermolecular C–H⋯O interactions form chains along specific crystallographic axes (e.g., [100] direction). Hydrogen-bond geometry (distance/angle) should be tabulated for reproducibility .
- Validation : Refinement parameters (e.g., R-factor <0.05, wR(F²) <0.15) ensure structural accuracy .
Basic: What preliminary assays are recommended to evaluate its biological activity, and how should cytotoxicity thresholds be established?
Methodological Answer:
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Compare with structurally related thieno[2,3-b]pyridines known for anticancer activity .
- Dose-Response Curves : Employ logarithmic concentration gradients (e.g., 0.1–100 µM) with triplicate measurements to minimize variability.
- Selectivity Index : Calculate IC₅₀ ratios between cancerous and non-cancerous cells (e.g., HEK293) to assess therapeutic windows .
Advanced: How can computational modeling predict its binding affinity to target proteins, and which docking parameters are critical for validation?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural analogs .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Key parameters:
- Validation : Cross-validate with experimental IC₅₀ data and mutagenesis studies to confirm binding residues .
Advanced: How do substituent variations (e.g., pyridin-3-yl vs. phenyl groups) impact structure-activity relationships (SAR)?
Methodological Answer:
- Comparative SAR : Synthesize analogs with substituent swaps (e.g., 6-(pyridin-3-yl) vs. 6-phenyl) and test in parallel bioassays .
- Electrostatic Mapping : Calculate π-π stacking potential (via DFT) and logP values to correlate hydrophobicity with membrane permeability .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-independent descriptors to predict activity cliffs .
Advanced: What strategies resolve contradictions in stability data (e.g., hydrolytic degradation vs. thermal stability)?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic/basic/neutral conditions (40–80°C) and monitor via HPLC-UV. Identify degradation products with LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen/air atmospheres.
- Crystal Packing Analysis : Assess if hydrogen-bond networks (e.g., C–H⋯O) enhance thermal stability compared to amorphous forms .
Advanced: How can contradictory biological data (e.g., varying IC₅₀ across studies) be systematically addressed?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) across studies .
- Standardized Protocols : Adopt CLSI guidelines for cell viability assays, including controls for solvent effects (e.g., DMSO ≤0.1%) .
- Orthogonal Assays : Validate results with apoptosis markers (e.g., Annexin V/PI) or enzymatic activity assays (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
